molecular formula C20H28O3 B586354 5,8-Epoxy-9-cis Retinoic Acid CAS No. 1331640-07-3

5,8-Epoxy-9-cis Retinoic Acid

Cat. No.: B586354
CAS No.: 1331640-07-3
M. Wt: 316.441
InChI Key: QDOSIDVGVRAXSE-SXSMDNFOSA-N
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Description

5,8-Epoxy-9-cis Retinoic Acid (CAS 1331640-07-3) is a specialized retinoid compound supplied with a molecular formula of C20H28O3 and a molecular weight of 316.44 g/mol . This chemical is recognized as an in-house impurity and pharmaceutical standard, making it a critical material for analytical testing and quality control processes in research and development . Retinoids, such as this compound, are oxidative metabolites of Vitamin A (retinol) and play diverse and critical roles in biological systems. The active forms of vitamin A, including retinoic acid, are vital for embryonic development, the promotion of good vision, immune function, and tissue homeostasis . The biologically active 9-cis-retinoic acid isomer, related to this compound, is a high-affinity ligand for retinoid X receptors (RXRs) and can also activate retinoic acid receptors (RARs), making it a powerful mediator of gene expression . As a 5,8-epoxy derivative of 9-cis retinoic acid, this compound is of significant interest for studying the complex metabolism and function of retinoids. The primary application of 5,8-Epoxy-9-cis-Retinoic Acid is as a useful research chemical for a range of applications, particularly serving as an analytical standard for techniques like HPLC . It is instrumental in the research and development of new pharmaceuticals, especially in the context of metabolic pathway analysis . This product is intended for research purposes only and is not approved for human consumption or diagnostic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6Z)-7-(4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-2-yl)-3-methylocta-2,4,6-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14(12-18(21)22)8-6-9-15(2)16-13-17-19(3,4)10-7-11-20(17,5)23-16/h6,8-9,12-13,16H,7,10-11H2,1-5H3,(H,21,22)/b8-6+,14-12+,15-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOSIDVGVRAXSE-SXSMDNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C=CC=C(C)C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C=C/C=C(/C)\C1C=C2C(CCCC2(O1)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Enzymatic Formation of 5,8 Epoxy 9 Cis Retinoic Acid

Precursor Molecules and Substrate Specificity in Epoxidation Reactions

The formation of 5,8-Epoxy-9-cis Retinoic Acid involves the enzymatic conversion of specific retinoid precursors. The specificity of the enzymes involved dictates the efficiency and outcome of this epoxidation reaction.

Conversion from 9-cis Retinoic Acid and Related Retinoids

The direct precursor for this compound is 9-cis Retinoic Acid. This molecule, along with other isomers like all-trans-retinoic acid (atRA) and 13-cis-retinoic acid, serves as a substrate for metabolic enzymes that can catalyze its conversion nih.gov. The pathway to the 5,8-epoxy form is believed to proceed through a highly unstable 5,6-epoxide intermediate. This intermediate then undergoes a spontaneous rearrangement to the more stable 5,8-epoxy (furanoid) structure nih.gov. While this mechanism has been described for all-trans-retinoic acid, it is the presumed pathway for 9-cis-retinoic acid as well, given the structural similarities and the shared metabolic machinery.

Stereochemical Considerations in Epoxide Formation

The enzymatic epoxidation of retinoids is a stereoselective process, although specific details regarding the formation of the 5,8-epoxy bridge from 9-cis-retinoic acid are not extensively documented. Research on the metabolism of all-trans-retinoic acid by Cytochrome P450 enzymes has demonstrated high stereoselectivity in other oxidative reactions, such as hydroxylation semanticscholar.orgnih.gov. For instance, the enzyme CYP26A1 preferentially forms (4S)-OH-RA, which is dictated by the specific orientation of the retinoid's β-ionone ring within the enzyme's active site semanticscholar.orgnih.gov. This principle of precise substrate positioning suggests that the initial 5,6-epoxidation of 9-cis-retinoic acid is also likely to be a stereochemically controlled reaction, leading to a specific configuration of the resulting 5,8-epoxy product. However, the exact stereochemical course of this particular epoxidation and subsequent rearrangement remains a subject for more detailed investigation.

Identification and Characterization of Cytochrome P450 Enzymes Involved in Epoxidation

A specific family of Cytochrome P450 (CYP) enzymes is primarily responsible for the oxidative metabolism of retinoic acids, including the epoxidation pathway.

Role of Specific CYP Isoforms (e.g., CYP26A1 and P450RA) in Retinoid Epoxidation

The CYP26 family of enzymes, comprising CYP26A1, CYP26B1, and CYP26C1, are the principal catalysts for the degradation of retinoic acid nih.gov. The term P450RAI was used to describe the first retinoic acid-metabolizing P450 identified, which was later classified as CYP26A1 nih.gov. These enzymes are known to metabolize various retinoic acid isomers, including 9-cis-retinoic acid nih.gov.

While the most predominantly studied reaction catalyzed by CYP26 enzymes is 4-hydroxylation, they are also responsible for producing other oxidized metabolites, including 18-hydroxy-RA and 4-oxo-RA nih.gov. Epoxidation is another, less characterized, metabolic route. Studies have confirmed that 9-cis-retinoic acid is a substrate for CYP26A1, leading to the formation of hydroxylated products nih.govresearchgate.net. It is within this metabolic context that the formation of the 5,8-epoxy metabolite occurs. Other CYP families, such as CYP2C8 and CYP3A, can also contribute to retinoic acid metabolism, but the CYP26 family is considered the major contributor to its clearance semanticscholar.orgresearchgate.net.

CYP IsoformKnown Retinoid SubstratesPrimary Metabolic Reactions
CYP26A1all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acid4-hydroxylation, 18-hydroxylation, 4-oxo formation, Epoxidation
CYP26B1all-trans-Retinoic Acid4-hydroxylation
CYP26C1all-trans-Retinoic Acid, 9-cis-Retinoic Acid4-hydroxylation
CYP2C8all-trans-Retinoic Acid4-hydroxylation
CYP3A4all-trans-Retinoic Acid4-hydroxylation

Enzymatic Reaction Mechanisms and Cofactor Requirements

The catalytic cycle of Cytochrome P450 enzymes is a well-established mechanism that underlies their oxidative function. As monooxygenases, CYP enzymes incorporate one atom of molecular oxygen into the substrate (in this case, 9-cis-retinoic acid) while the other oxygen atom is reduced to water nih.gov.

This process requires a specific set of cofactors. The essential electron donor for CYP26 enzymes is NADPH. Electrons are transferred from NADPH to the heme center of the P450 enzyme via a partner protein, cytochrome P450 oxidoreductase (POR) mdpi.com. The reaction cycle involves the binding of the retinoid substrate to the enzyme's active site, followed by a series of electron transfer steps that activate molecular oxygen, leading to the formation of a highly reactive iron-oxo species (Compound I) nih.gov. This species is responsible for abstracting a hydrogen atom from the substrate or attacking a double bond to perform hydroxylation or epoxidation nih.govwashington.edu.

Regulation of this compound Biosynthesis

A primary mechanism for this regulation is substrate-inducible expression of the catabolizing enzymes. The genes encoding the CYP26 enzymes are themselves regulated by retinoic acid nih.gov. When cellular levels of retinoic acid rise, it binds to nuclear receptors (RAR/RXR), which then act as transcription factors to increase the expression of CYP26A1 researchgate.net. This creates a negative feedback loop: higher concentrations of retinoic acid lead to an increased production of the very enzymes that break it down, including the pathway that forms the 5,8-epoxy metabolite. This ensures that excess retinoic acid is efficiently cleared, maintaining physiological balance. This feedback mechanism is a critical component in controlling the spatial and temporal gradients of retinoic acid signaling during developmental processes researchgate.net.

Transcriptional and Post-Translational Control of Biosynthetic Enzymes

The activity of the CYP26 enzymes is tightly regulated at multiple levels to ensure precise control over retinoic acid concentrations. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Control:

The expression of the CYP26A1 gene is notably induced by its own substrate, all-trans-retinoic acid, creating a negative feedback loop. nih.gov This induction is mediated by the binding of retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to retinoic acid response elements (RAREs) located in the promoter region of the CYP26A1 gene. nih.gov

Several other transcription factors and signaling pathways also modulate CYP26A1 expression:

SP1/SP3: These transcription factors have binding sites near the RARE and cooperate to enhance the retinoic acid-induced transcription of CYP26A1.

HOXA10V2: This homeobox protein can enhance the induction of CYP26A1 by the RARα/RXR transcriptional complex.

Glucocorticoid Receptor (GR): During fasting, glucocorticoids can suppress the retinoic acid-induced transcription of CYP26A1. This is achieved through the interaction of the GR with the RAR/RXR coactivation complex, which reduces the rate of retinoic acid oxidation.

CCAAT-enhancer-binding protein beta (C/EBPβ): This transcription factor can either enhance or repress CYP26A1 transcription depending on its interaction with specific single nucleotide polymorphisms (SNPs) in the gene.

Post-Translational Control:

While transcriptional regulation of CYP26 enzymes is well-documented, specific information regarding their post-translational control is less abundant in the current scientific literature. Post-translational modifications (PTMs) are crucial for regulating the activity, stability, and localization of many enzymes, including other members of the cytochrome P450 superfamily. researchgate.netthermofisher.com Common PTMs for P450 enzymes include phosphorylation, glycosylation, and ubiquitination. researchgate.netnews-medical.net

Phosphorylation: Can modulate enzyme activity.

Glycosylation: Can affect protein folding, stability, and localization. thermofisher.commdpi.com

Ubiquitination: Typically targets proteins for degradation by the proteasome, thereby controlling protein turnover and abundance. youtube.comyoutube.com

Although direct evidence for the specific post-translational modifications of CYP26A1, CYP26B1, or CYP26C1 is limited, it is highly probable that such mechanisms are involved in regulating their function. The rapid turnover of these enzymes, which is necessary for the dynamic control of retinoic acid levels, suggests a role for processes like ubiquitination. Further research is needed to elucidate the specific PTMs that govern the activity and degradation of the enzymes responsible for producing this compound.

Context-Dependent Regulation of Epoxidation Pathways

The formation of this compound is not a static process but is instead highly dependent on the cellular and physiological context. The expression and activity of the CYP26 enzymes are spatially and temporally regulated throughout development and in different adult tissues.

Embryonic Development:

During embryogenesis, precise gradients of retinoic acid are essential for proper patterning and organogenesis. CYP26 enzymes play a critical role in establishing these gradients by clearing retinoic acid from specific regions. For instance, the expression of Cyp26b1 in the distal region of the developing limb bud is crucial for proximodistal patterning. nih.gov The differential expression of the various CYP26 isoforms ensures that retinoic acid signaling is restricted to the appropriate time and place, and consequently, the production of metabolites like this compound will also be spatially and temporally controlled.

Tissue-Specific Expression:

In adult tissues, the expression of CYP26 enzymes varies significantly. For example, CYP26A1 is the predominant isoform in the liver, while CYP26B1 is more abundant in the cerebellum. nih.gov This tissue-specific expression pattern dictates the local capacity for retinoic acid metabolism and, therefore, the localized production of its various metabolites.

Physiological and Pathological States:

The regulation of CYP26 expression and activity can also be influenced by the physiological state of the organism. As mentioned earlier, fasting and refeeding cycles impact Cyp26a1 expression in the liver, thereby altering the rate of retinoic acid catabolism. nih.gov Furthermore, the expression of CYP26A1 has been shown to be dysregulated in certain cancers and can influence cellular processes like apoptosis, suggesting a role for retinoic acid metabolism in disease states. nih.gov The context-dependent regulation of the epoxidation pathways highlights the intricate mechanisms in place to maintain retinoic acid homeostasis under varying physiological and pathological conditions.

Metabolic Fates and Downstream Derivatives of 5,8 Epoxy 9 Cis Retinoic Acid

Enzymatic Degradation Pathways of Retinoid Epoxides

The degradation of retinoid epoxides like 5,8-Epoxy-9-cis Retinoic Acid primarily involves oxidation and conjugation reactions, which transform the parent compound into more polar, excretable metabolites.

Cytochrome P450 (CYP) enzymes are central to the oxidative metabolism of retinoic acids. nih.gov Specifically, the CYP26 family of enzymes (CYP26A1, CYP26B1, and CYP26C1) are known to metabolize all-trans-retinoic acid (atRA) and its isomers into hydroxylated and other oxidized products. mdpi.commdpi.com While direct studies on this compound are limited, the metabolism of the parent compound, 9-cis-retinoic acid, provides significant insights.

CYP enzymes can catalyze hydroxylation at various positions on the retinoid molecule. mdpi.com For instance, CYP26A1 and CYP26B1 primarily form 4-hydroxy-RA from atRA, which can be further oxidized to 4-oxo-RA. nih.gov These enzymes also show activity towards 9-cis-RA. nih.gov It has been noted that a novel cytochrome P450, designated P450RA, can metabolize 9-cis RA. nih.govnih.govembopress.org In vitro experiments have shown that this enzyme converts all-trans RA into its 5,8-epoxy all-trans RA form. nih.govnih.govembopress.org

The formation of 5,8-epoxy derivatives can also occur from 5,6-epoxides under acidic conditions, which might happen during extraction procedures in experimental settings. nih.gov The table below summarizes the key enzymes and their products in retinoid metabolism.

Enzyme FamilySpecific Enzyme(s)Substrate(s)Key Oxidative Metabolite(s)
Cytochrome P450CYP26A1all-trans-Retinoic Acid, 9-cis-Retinoic Acid4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA
Cytochrome P450CYP26B1all-trans-Retinoic Acid, 9-cis-Retinoic Acid4-hydroxy-RA, 4-oxo-RA
Cytochrome P450CYP26C1all-trans-Retinoic Acid, 9-cis-Retinoic Acid4-oxo-RA
Cytochrome P450P450RAall-trans-Retinoic Acid, 9-cis-Retinoic Acid5,8-epoxy all-trans RA

Following oxidation, retinoids and their metabolites can undergo phase II conjugation reactions, most notably glucuronidation, to increase their water solubility and facilitate excretion. amegroups.org The UDP-glucuronosyltransferase (UGT) enzyme family, particularly UGT2B7, is responsible for catalyzing the attachment of glucuronic acid to the carboxyl group of retinoic acids and their oxidized metabolites. mdpi.comamegroups.org

While all-trans-retinoic acid and its 4-hydroxy and 4-oxo metabolites are known substrates for glucuronidation, the direct glucuronidation of this compound is less characterized. mdpi.com However, it is established that 9-cis-retinoic acid can be metabolized to 9-cis-retinoyl-β-glucuronide. who.int It is plausible that the epoxy derivative follows a similar conjugation pathway. Interestingly, biologically active forms of retinoic acid, such as all-trans RA and 9-cis RA, have been shown to suppress the expression of UGT2B7 in intestinal cells, potentially creating a feedback loop that could affect their own clearance. nih.gov

Identification and Characterization of Active and Inactive Metabolites

The metabolic transformation of this compound results in a variety of downstream derivatives with differing biological activities. The parent compound itself is considered a metabolite of 9-cis-retinoic acid.

Generally, the oxidative metabolites produced by CYP26 enzymes, such as 4-hydroxy-RA and 4-oxo-RA, are considered to be less biologically active than the parent retinoic acid isomers and are intermediates in the degradation pathway leading to elimination. mdpi.com The formation of these metabolites effectively inactivates the potent signaling capabilities of retinoic acid. nih.govnih.govembopress.org

In contrast, some metabolites may retain or exhibit altered activity. For example, 5,6-epoxyretinoic acid has been identified as a biologically active metabolite of retinoic acid. acs.org The biological significance of this compound itself is an area of ongoing research. While often categorized as an impurity in retinoid drug formulations, its potential interactions with nuclear receptors like RAR and RXR cannot be fully discounted without further investigation. The metabolite 9,13-di-cis-retinoic acid, a major plasma metabolite of 9-cis-retinoic acid, has been shown to be effectively inactive at biologically relevant concentrations in keratinocytes. nih.gov

Intracellular Distribution and Turnover Kinetics in Experimental Models

The intracellular fate of retinoids is tightly regulated. Cellular Retinoic Acid-Binding Proteins (CRABPs) are thought to play a role in the transport and metabolism of all-trans-retinoic acid and its derivatives within the cell. nih.gov While the direct binding of this compound to CRABPs has not been extensively studied, 5,6-epoxy-RA has been identified as a novel ligand for these proteins. nih.gov

Studies using F9 embryonal carcinoma cells have provided insights into the turnover of retinoic acid. In these cells, the half-life of retinoic acid was determined to be approximately 3.5 hours. pnas.org This metabolism could be inhibited by ketoconazole, an inhibitor of oxidative metabolism, and accelerated by pretreatment with retinoic acid, suggesting an inducible clearance mechanism. pnas.org

The intracellular concentration of retinoids is a balance between uptake, metabolism, and efflux. In neuroblastoma cell lines, the initial RA isomer administered was the predominant one observed after 24 hours, though intracellular levels were lower after incubation with 13-cis-RA compared to atRA, suggesting isomer-specific uptake or retention. nih.gov

Interspecies Comparative Metabolism of Retinoid Epoxides

Significant interspecies differences exist in retinoid metabolism, which can impact the biological effects and toxicological profiles of these compounds. researchgate.net For instance, human hepatocytes in culture have been shown to metabolize 9-cis-retinoic acid more rapidly than all-trans-retinoic acid. who.int

In mice, a cytochrome P450 enzyme, P450RA, has been identified that metabolizes both all-trans and 9-cis-retinoic acid to their 5,8-epoxy derivatives. who.int This enzyme is expressed in a stage- and region-specific manner during development. nih.govnih.govembopress.org The expression of CYP26 enzymes, which are key to retinoic acid clearance, also varies across species and developmental stages. mdpi.comnih.gov For example, CYP26B1 in mice is crucial for preventing meiosis in male germ cells during embryonic development by degrading retinoic acids. uniprot.org In rats, CYP26B1 also plays a central role in germ cell development and is essential for postnatal survival. uniprot.org

These species-specific differences in enzyme expression and activity underscore the importance of using appropriate animal models in retinoid research and highlight the challenges in extrapolating metabolic data from one species to another.

Molecular Mechanisms of Action of 5,8 Epoxy 9 Cis Retinoic Acid

Nuclear Retinoid Receptor Interactions and Ligand Binding Dynamics

The interaction of a retinoid with RARs and RXRs is the initiating step in a cascade that leads to the modulation of gene expression. This process is governed by the specific binding affinity of the ligand for each receptor subtype, which in turn influences the formation of receptor dimers and subsequent conformational changes.

While specific binding affinity data for 5,8-Epoxy-9-cis retinoic acid is not extensively detailed in publicly available scientific literature, the activity of structurally related metabolites provides significant insight. For instance, the closely related metabolite all-trans-5,6-epoxy retinoic acid has been shown to be an agonist of all three RAR isoforms. nih.gov Competition binding experiments and transactivation studies have demonstrated that it can bind to and activate RARs with variable affinity. nih.gov

Studies on all-trans-5,6-epoxy retinoic acid have determined its half-maximal effective concentrations (EC₅₀) for activating RAR-dependent transcription. The compound shows the highest potency for RARγ, followed by RARβ and RARα. nih.gov This suggests a degree of selectivity among the RAR subtypes. The parent compound, 9-cis-retinoic acid, is a potent agonist for all RAR isoforms. medchemexpress.com

CompoundRARα (EC₅₀)RARβ (EC₅₀)RARγ (EC₅₀)Reference
all-trans-5,6-epoxy Retinoic Acid77 nM35 nM4 nM nih.gov
9-cis-Retinoic Acid13 nM173 nM58 nM nih.gov
all-trans-Retinoic Acid169 nM9 nM2 nM nih.gov

The defining characteristic of 9-cis-retinoic acid is its ability to serve as a high-affinity ligand for all three RXR subtypes (α, β, γ). nih.govnih.govdoi.org This distinguishes it from all-trans-retinoic acid, which binds with high affinity only to RARs. pnas.orgnih.gov The 9-cis isomer is considered a "bifunctional" ligand because it can activate both RARs and RXRs.

The biological signals of retinoids are transduced by receptor dimers that bind to DNA. The primary functional unit for most retinoic acid signaling is the RAR/RXR heterodimer. mdpi.commolbiolcell.org These heterodimers form in the absence of a ligand and bind to DNA, typically recruiting corepressor proteins to silence gene expression. oup.com Upon binding of an agonist like all-trans-RA to the RAR partner, a conformational change occurs that releases the corepressors and recruits coactivators, initiating transcription. core.ac.ukoup.com

Because 9-cis-retinoic acid and its derivatives can bind to both RAR and RXR, the signaling pathway is more complex. pnas.org In addition to activating RAR/RXR heterodimers, 9-cis-retinoic acid can induce the formation of RXR/RXR homodimers. nih.govembopress.org These homodimers bind to a distinct set of response elements on DNA, thereby activating a separate gene expression pathway that is unique to RXR-specific ligands. nih.govcore.ac.uk The ability of this compound to differentially promote the formation or activation of RAR/RXR heterodimers versus RXR/RXR homodimers has not been specifically characterized.

Ligand binding to a nuclear receptor's ligand-binding domain (LBD) is the critical event that switches the receptor from a repressive to an active state. This is achieved through a distinct conformational change. oup.com For both RARs and RXRs, the binding of an agonist induces a repositioning of a C-terminal alpha-helix known as the activation function 2 (AF-2) or helix H12. oup.comnih.gov

In the unliganded (apo) state, helix H12 is in an "open" conformation that favors the binding of corepressor proteins. The entry of an agonist ligand into the hydrophobic binding pocket triggers a series of structural rearrangements. nih.gov This culminates in helix H12 swinging to a "closed" position, where it caps (B75204) the ligand-binding pocket and creates a new surface groove. pnas.org This new surface is the primary binding site for coactivator proteins, which contain an LXXLL motif (where L is leucine (B10760876) and X is any amino acid). The recruitment of coactivators leads to the activation of transcription. Binding of a ligand to the RXR partner within a heterodimer can also allosterically influence the conformation and activity of the RAR partner. core.ac.uk While this is the established general mechanism, the specific conformational dynamics induced by this compound have not been elucidated.

Transcriptional Regulation and Gene Expression Modulation

The ultimate function of ligand-activated nuclear receptors is to regulate the transcription of target genes. This is accomplished when the receptor dimers bind to specific DNA sequences located in the promoter regions of these genes.

Activated RAR/RXR heterodimers recognize and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). core.ac.ukmolbiolcell.org A typical RARE consists of two direct repeats of the core hexanucleotide sequence PuG[G/T]TCA, separated by a specific number of nucleotides (n). nih.gov The spacing of these half-sites is a key determinant of receptor binding specificity. RAR/RXR heterodimers preferentially bind to RAREs with a spacing of 1, 2, or 5 base pairs (designated as DR-1, DR-2, and DR-5). mdpi.comnih.gov

The polarity of the heterodimer on the DNA is also crucial. For DR-2 and DR-5 elements, RXR typically occupies the 5' (upstream) half-site, while RAR binds to the 3' (downstream) half-site, and this complex functions as a transcriptional activator upon ligand binding. mdpi.com In contrast, on a DR-1 element, RAR binds to the 5' half-site, and the complex often acts as a transcriptional repressor. mdpi.com RXR/RXR homodimers, activated by 9-cis-RA or its analogs, preferentially bind to DR-1 elements to activate a distinct set of genes. core.ac.ukembopress.org

Studies with related metabolites like all-trans-5,6-epoxy retinoic acid confirm their ability to drive transcription from reporter genes containing RAREs, demonstrating that the core retinoid structure with an epoxy modification is capable of initiating this final step in the signaling cascade. nih.gov However, the specific efficiency and promoter context for transcriptional activation by this compound remain to be determined.

Recruitment and Dissociation of Co-activators and Co-repressors

The biological activity of retinoids like this compound is intricately linked to their ability to modulate the interaction between nuclear receptors and a suite of co-regulatory proteins. These interactions are fundamental to the regulation of gene transcription. Nuclear receptors, such as the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), can form heterodimers (e.g., RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes. pnas.orgmdpi.com

In the absence of a ligand, these receptor heterodimers are often bound to co-repressor proteins. mdpi.com This association leads to the silencing of gene expression. nih.gov The binding of a ligand, such as a retinoic acid isomer, induces a conformational change in the receptor's ligand-binding domain (LBD). mdpi.comfrontiersin.org This altered conformation facilitates the dissociation of co-repressors and the subsequent recruitment of co-activator proteins. mdpi.comunideb.hu The assembled co-activator complex then initiates the transcription of target genes. frontiersin.org

Specifically for 9-cis retinoic acid, it is a high-affinity ligand for both RARs and RXRs. nih.govnih.gov Its binding to the RXR component of a heterodimer can play a role in modulating the dissociation of co-repressor complexes. nih.gov While the binding sites for co-activators and co-repressors on the nuclear receptor LBD are largely overlapping, the conformation of the receptor, particularly the activation helix 12, determines which type of co-regulator is bound. pnas.orgunideb.hu Antagonists can favor co-repressor binding by preventing the active conformation of helix 12. unideb.hu

The recruitment of co-activators or the dissociation of co-repressors is a critical step in the downstream signaling cascade that ultimately dictates the cellular response to the retinoid.

Regulation of Specific Target Genes Involved in Cellular Processes

The interaction of this compound with nuclear receptors and their co-regulators directly translates into the regulation of a multitude of target genes that are pivotal for various cellular processes. Retinoids are known to directly or indirectly regulate over 500 genes. frontiersin.org The binding of the activated receptor-ligand complex to RAREs in the promoter region of these genes is the primary mechanism for this regulation. core.ac.uk

These target genes are involved in a wide array of functions, including:

Cellular Differentiation: Retinoids are potent regulators of cell differentiation. For instance, in acute promyelocytic leukemia (APL), all-trans retinoic acid (ATRA) induces the differentiation of leukemic promyelocytes. scientificarchives.com

Cell Growth and Proliferation: Genes that control cell cycle progression and proliferation are also targets of retinoid signaling. frontiersin.org

Apoptosis: Retinoids can modulate the expression of genes involved in programmed cell death. scientificarchives.comresearchgate.net For example, 9-cis retinoic acid has been shown to inhibit activation-induced apoptosis in T-cell hybridomas by blocking the expression of Fas ligand (FasL) mRNA. nih.gov

Metabolism: Genes involved in lipid and glucose metabolism are regulated by retinoid-activated receptor complexes, such as PPAR/RXR heterodimers. frontiersin.org

The table below provides examples of genes regulated by retinoid signaling and their functions.

Gene TargetCellular ProcessReceptor InteractionReference
Retinoic Acid Receptor β2 (RARβ2)Transcriptional Regulation, DifferentiationRAR/RXR core.ac.uk
Cellular Retinoic Acid Binding Protein II (CRABPII)Retinoic Acid Transport and SignalingRAR/RXR nih.gov
Fas Ligand (FasL)ApoptosisRAR/RXR nih.gov
Bone Morphogen Protein-2 (bmp2)Development, DifferentiationRAR/RXR core.ac.uk
Sonic Hedgehog (shh)Embryonic DevelopmentRAR/RXR core.ac.uk
Hox genesEmbryonic PatterningRAR/RXR core.ac.uk

Post-Transcriptional and Post-Translational Effects on Gene Expression and Protein Function

Beyond the regulation of gene transcription, retinoids can also influence gene expression and protein function through post-transcriptional and post-translational modifications. These mechanisms add another layer of complexity to the cellular response to retinoids.

Post-translational modifications, such as phosphorylation, can modulate the activity and function of nuclear receptors themselves. frontiersin.org For instance, the phosphorylation of Liver X Receptors (LXRs), which heterodimerize with RXRs, can be influenced by RXR ligands like 9-cis retinoic acid, leading to changes in the transcriptional activity of LXRα in a gene-selective manner. researchgate.net Deacetylation is another post-translational modification that can affect nuclear receptor stability and activity. researchgate.net These modifications can fine-tune the transcriptional output in response to retinoid signaling. Furthermore, retinoids can influence the stability and processing of mRNAs and the modification of proteins, thereby affecting their ultimate function within the cell.

Cellular and Developmental Biology Roles of 5,8 Epoxy 9 Cis Retinoic Acid in Non Human Model Systems

Modulation of Cell Proliferation and Apoptosis in In Vitro Cellular Models

Retinoids are well-established regulators of cell proliferation and apoptosis, fundamental processes in development and tissue homeostasis. nih.gov The parent compound, 9-cis-retinoic acid, is known to inhibit cell proliferation and induce apoptosis in various cell lines. stemcell.comnih.govnih.gov 5,8-Epoxy-9-cis retinoic acid, as a metabolite, is investigated for its potential to retain or modulate these activities.

Effects on Cell Cycle Progression

The progression of the cell cycle is a tightly regulated process that retinoids are known to influence. For instance, 9-cis-retinoic acid has been shown to arrest the cell cycle in the G0/G1 phase in lung cancer cell lines. nih.gov This is often achieved by modulating the expression of key cell cycle proteins. Studies on 9-cis-RA have demonstrated a decrease in the expression of cyclin D1 and cyclin-dependent kinase 4 (cdk4). nih.gov While these effects are well-documented for the parent compound, specific studies detailing the direct impact of this compound on cell cycle regulatory proteins are limited. However, related metabolites like 5,6-epoxy-retinoic acid have shown antiproliferative activity in human breast cancer cells, suggesting that epoxy-metabolites can retain biological function. nih.gov Research on rabbit kidney epithelial cells has shown that retinoic acid can decrease the percentage of cells in the G0-G1 phases, indicating a role in cell cycle modulation. core.ac.uk

Induction of Apoptotic Pathways and Mechanisms

Apoptosis, or programmed cell death, is a critical process for removing unwanted or damaged cells. Retinoids are potent inducers of apoptosis in several experimental models. nih.gov 9-cis-retinoic acid, for example, inhibits activation-induced apoptosis in T-cell hybridomas by blocking the expression of Fas ligand (FasL), a key molecule in one of the major apoptotic pathways. nih.gov This action requires the activation of both RAR and RXR signaling pathways. nih.gov In some cancer cell lines, retinoids can enhance apoptosis, a desirable trait for anti-cancer agents. mdpi.com The specific mechanisms by which this compound may induce or inhibit apoptosis are not yet fully elucidated. However, the biological activity of related retinoid metabolites suggests that they can participate in these pathways. core.ac.uk

Regulation of Cellular Differentiation and Morphogenesis in Model Organisms and Cell Lines

Retinoids are master regulators of cellular differentiation and morphogenesis during embryonic development. nih.govbioscientifica.com They are known to guide the development of various tissues and organs by controlling gene expression patterns. cambridge.orgcambridge.org

Role in Epithelial and Mesenchymal Cell Lineage Specification

Retinoids play a significant role in directing the differentiation of various cell types, including those of epithelial and mesenchymal origin. For instance, 9-cis-retinoic acid promotes the differentiation of oligodendrocyte precursor cells and enhances the osteogenic differentiation of mesenchymal progenitor cells in in vitro and in vivo models. stemcell.comstemcell.com In human keratinocytes, a type of epithelial cell, retinoids like 9-cis-RA regulate activity and gene expression. nih.gov While direct evidence for this compound is scarce, the detection of related metabolites like 5,6-epoxy retinoic acid in keratinocytes suggests a potential role for epoxy-retinoids in skin cell biology. nih.gov The ability of retinoids to influence the differentiation of these fundamental cell lineages is crucial for tissue formation and repair.

Influence on Organogenesis and Pattern Formation during Embryonic Development

Retinoic acid is essential for the normal development of chordate animals, playing a critical role in patterning the embryonic axis. wikipedia.org It functions as a morphogen, where its concentration gradient provides positional information to developing cells, influencing the formation of structures like the hindbrain and limbs. wikipedia.orgbioscientifica.com The enzyme CYP26B1, which can metabolize 9-cis-RA, is crucial for preventing premature meiosis in male germ cells during embryonic development by degrading retinoic acid. uniprot.org The formation of 5,8-epoxy retinoic acid is a known metabolic step. nih.govresearchgate.net Studies in avian embryos have shown that various retinoic acid metabolites can have potent biological activity, sometimes rescuing developmental defects. cambridge.org For instance, another oxidized metabolite, 4-oxo-RA, can respecify the head-to-tail axis in Xenopus embryos. cambridge.org While some metabolites are considered inactive breakdown products, others retain significant biological function, although the specific contribution of this compound to organogenesis and embryonic patterning remains an active area of research. cambridge.orgnih.gov

Immunomodulatory Functions in Experimental Systems

The immune system is significantly influenced by retinoids. nih.govnih.gov Vitamin A and its metabolites are necessary for maintaining immune homeostasis and regulating immune responses. wikipedia.orgnih.gov 9-cis-retinoic acid has demonstrated immunomodulatory properties, including the ability to suppress inflammatory responses in microglia and astrocytes. nih.gov It can also inhibit the maturation of dendritic cells, which are key antigen-presenting cells, thereby modulating T-cell activation. uni-duesseldorf.de In vitro studies have shown that 9-cis-RA can favor the development of Th2 cells, a subset of T-helper cells involved in humoral immunity. nih.govmdpi.com Furthermore, 9-cis-RA has been found to downmodulate the functions of antigen-presenting cells, suggesting a role in controlling both innate and adaptive immune responses. uni-duesseldorf.de The specific role of this compound in these immunomodulatory processes is not yet well-defined, but as a metabolite of the immunologically active 9-cis-RA, its potential involvement is a subject of scientific interest. uni-duesseldorf.deresearchgate.net

Interactive Data Table: Effects of 9-cis-Retinoic Acid (Parent Compound) on Cellular Processes

The following table summarizes the documented effects of 9-cis-retinoic acid, the direct precursor to this compound, on various cell lines and systems. This provides context for the potential biological activities of its metabolites.

Cell Line/SystemProcess AffectedObserved EffectReference(s)
Lung Cancer CellsCell CycleArrest in G0/G1 phase; Decreased cyclin D1 and cdk4 expression. nih.gov
T-cell HybridomasApoptosisInhibition of activation-induced apoptosis via blocking FasL expression. nih.gov
Human Preadipocyte Cell LineProliferation/ApoptosisInhibition of proliferation and induction of apoptosis. nih.gov
Mesenchymal Progenitor CellsDifferentiationEnhancement of BMP9-induced osteogenic differentiation. stemcell.comstemcell.com
C2C12 Myoblast ProgenitorsDifferentiationInduction of myogenic differentiation. stemcell.comstemcell.com
Monocyte-derived Dendritic CellsMaturation & FunctionInhibition of maturation marker upregulation; Impaired T-cell activation. uni-duesseldorf.de
Microglial CellsInflammatory ResponseSuppression of inflammatory responses. nih.gov

Metabolic Regulation and Energy Homeostasis in Preclinical Models

While direct studies on the metabolic regulation and impact on energy homeostasis of this compound are not extensively documented, its existence as a metabolite of retinoic acid places it within a well-established framework of metabolic control. Retinoic acid (RA), a bioactive derivative of vitamin A, is a critical regulator of gene expression in metabolically active cells, influencing both glucose and lipid metabolism. nih.gov The metabolic pathways of RA are complex, involving multiple enzymatic steps for both its synthesis and degradation.

The formation of epoxide derivatives of retinoic acid is a known metabolic process. For instance, cytochrome P450 enzymes can convert all-trans-retinoic acid into 5,8-epoxy-all-trans-retinoic acid. who.int Specifically, a novel cytochrome P450, termed P450RA, has been identified that metabolizes all-trans RA into 5,8-epoxy all-trans RA. researchgate.net This enzyme also acts on other biologically active isomers like 9-cis RA and 13-cis RA. researchgate.net The CYP26 family of enzymes is also central to RA homeostasis, catalyzing the hydroxylation of RA into various metabolites, including 4-hydroxy, 4-oxo, 18-hydroxy, and 5,8 epoxy all-trans RA, which are generally less biologically active and targeted for elimination. mdpi.com

Although 9-cis-retinoic acid is a known high-affinity ligand for both Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), its in vivo presence and role as a direct signaling molecule are debated, with some studies detecting it only in specific tissues like the pancreas. nih.gov The metabolic fate of 9-cis-RA includes potential conversion to various metabolites. For example, CYP26C1, a member of the cytochrome P450 family, has shown the ability to catalyze the oxidation of 9-cis-RA at a rate comparable to that of all-trans-RA. mdpi.com This suggests a potential pathway for the formation of this compound, although this specific metabolite is not always explicitly identified in broad metabolic screens. In studies with North American ranid tadpoles, while 9-cis RA was identified as a metabolite of all-trans RA, the subsequent epoxidation to a 5,8-epoxy form was not reported. oup.com

The broader family of retinoids plays a significant role in energy metabolism. nih.gov Given that this compound is a derivative within this family, it is plausible that it may have some, likely attenuated, role in these processes, though specific research is lacking.

Table 1: Key Enzymes and Metabolites in Retinoic Acid Metabolism

Enzyme/Enzyme FamilySubstrate(s)Key Metabolite(s)Reference(s)
Cytochrome P450 (P450RA)all-trans-Retinoic Acid, 9-cis-Retinoic Acid, 13-cis-Retinoic Acid5,8-epoxy all-trans Retinoic Acid researchgate.net
CYP26A1all-trans-Retinoic Acid4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA mdpi.com
CYP26B1all-trans-Retinoic Acid4-hydroxy-RA, 4-oxo-RA, 18-hydroxy-RA mdpi.com
CYP26C1all-trans-Retinoic Acid, 9-cis-Retinoic Acid4-oxo-atRA mdpi.com

Neurobiological Effects and Neural Development in Model Systems

The role of retinoic acid as a crucial signaling molecule in the development of the vertebrate central nervous system (CNS) is well-established. researchgate.netwikipedia.org It is instrumental in patterning both the anteroposterior and dorsoventral axes of the embryonic CNS, with significant effects on the hindbrain and anterior spinal cord. researchgate.net The precise concentration of RA is critical, as both its deficiency and excess can lead to severe developmental abnormalities. wikipedia.org This concentration is maintained by a balance between synthesizing enzymes (RALDHs) and degrading enzymes, primarily the CYP26 family. nih.gov

While direct evidence for the neurobiological effects of this compound is scarce, its identity as a metabolite of RA suggests it is part of the system that regulates RA's availability during neurogenesis. The degradation of RA into metabolites like 4-oxo-RA and 5,8-epoxy-RA is a key mechanism for clearing active RA from specific regions, thereby creating the gradients necessary for proper neural patterning. researchgate.netcambridge.org For example, the P450RA enzyme, which converts RA to its 5,8-epoxy form, is expressed in a stage- and region-specific manner during mouse development, including in the posterior neural plate and neural crest cells destined for cranial ganglia. researchgate.netresearchgate.net This localized expression and metabolic activity are essential for preventing excessive RA signaling. researchgate.net

Historically, metabolites like 5,8-epoxy-RA were considered inactive breakdown products. cambridge.org However, there is some evidence to suggest that certain RA metabolites may retain some biological activity. nih.gov For instance, some epoxidation products have been shown to have effects on positional information in developing Xenopus embryos. nih.gov Nevertheless, overexpression of the P450RA enzyme in cell culture makes the cells less sensitive to all-trans RA, indicating that the conversion to the 5,8-epoxy form is primarily an inactivating step. researchgate.netresearchgate.net

The synthesis of 9-cis-RA, a precursor for this compound, is also relevant to neural development. The enzyme 9-cis retinol (B82714) dehydrogenase is predominantly expressed in the developing CNS, eye, and cranial and spinal ganglia in mouse embryos. cambridge.org This points to a potential localized role for 9-cis-RA and its subsequent metabolites in these tissues.

Chaperone-like Activities and Protein Folding (as suggested by related epoxides)

While direct studies on the chaperone activities of this compound are not available, research on the closely related compound 5,8-epoxy-13-cis retinoic acid (13-cis-5,8-ERA) has revealed significant pharmacological chaperone activity, particularly in the context of inherited retinal diseases. nih.govnih.gov These diseases, such as retinitis pigmentosa (RP), are often caused by mutations in the rhodopsin (RHO) gene, leading to protein misfolding, endoplasmic reticulum (ER) stress, and eventual photoreceptor cell death. nih.govmdpi.com

In preclinical studies using cell models, 13-cis-5,8-ERA was identified as a compound capable of rescuing mutant rhodopsin proteins. nih.gov It was shown to mitigate the retention of mutant rhodopsin in the ER and promote its proper transport to the plasma membrane. nih.govnih.gov This chaperone activity is thought to stem from its ability to bind efficiently and reversibly to the retinal-binding pocket of the opsin protein, inducing a conformational change that favors proper folding. nih.govnih.gov

Comparative studies have shown that 13-cis-5,8-ERA can be a potent chaperone. For one specific rhodopsin mutant (T17M), 13-cis-5,8-ERA demonstrated a chaperone activity comparable to 9-cis retinal, a known pharmacological chaperone. nih.gov Furthermore, its binding affinity to opsin was found to be significantly higher than that of 9-cis retinal. nih.gov

Table 2: Chaperone Activity of 13-cis-5,8-ERA on Rhodopsin Mutants in vitro

CompoundRhodopsin MutantEffectQuantitative Measure (EC50)Reference(s)
13-cis-5,8-ERA T17MMitigated ER retention, promoted plasma membrane localization8.6 ± 0.2 nM (binding to opsin) nih.gov
13-cis-5,8-ERA P23HImproved protein traffickingNot specified nih.gov
13-cis-5,8-ERA E181KImproved protein traffickingNot specified nih.gov
9-cis retinal (for comparison) T17MMitigated ER retention, promoted plasma membrane localization123.9 ± 7.0 nM (binding to opsin) nih.gov

This chaperone action of a related retinoic acid epoxide highlights a potential therapeutic avenue where such molecules can stabilize misfolded proteins. jci.orgresearchgate.net The findings with 13-cis-5,8-ERA suggest that other related epoxides, potentially including this compound, might possess similar properties, although this remains to be experimentally verified.

Advanced Methodological Approaches for Studying 5,8 Epoxy 9 Cis Retinoic Acid

In Vitro Cellular Model Systems for Mechanistic Studies

Established Cell Lines and Primary Cell Cultures for Biological Activity Assessment

The biological activity of retinoids, including metabolites like 5,8-epoxy-9-cis retinoic acid, is frequently assessed using a variety of established cancer cell lines. These in vitro models are crucial for understanding the antiproliferative and differentiation-inducing effects of these compounds.

Human breast cancer cell lines, such as MCF-7, are prominent models for these investigations. Studies have demonstrated that all-trans-retinoic acid (ATRA) and its metabolites can significantly inhibit the proliferation of MCF-7 cells. nih.gov The antiproliferative effects are often concentration-dependent, with significant activity observed at concentrations ranging from 10⁻¹¹ M to 10⁻⁶ M. nih.gov Neuroblastoma cell lines, including SH-SY5Y, SH-EP, LAN6, IMR-32, NGP, and GIMEN, are also utilized to study retinoid metabolism and its effects on cell growth. nih.gov

Other cell lines employed in retinoid research include the human leukemia cell line HL-60, which is used to study cell differentiation and apoptosis. hogrefe.comscience.gov Additionally, P19 embryonal carcinoma cells are a valuable model for investigating the role of retinoids in cellular differentiation. embopress.org The human poorly differentiated papillary thyroid carcinoma cell line, KTC-1, has also been used to study the effects of retinoids. oup.com The table below summarizes some of the key cell lines used in studying retinoid activity.

Cell LineCancer TypeApplication in Retinoid Research
MCF-7Breast CancerProliferation Assays nih.gov
SH-SY5YNeuroblastomaMetabolism and Growth Studies nih.gov
HL-60LeukemiaDifferentiation and Apoptosis Studies hogrefe.comscience.gov
P19Embryonal CarcinomaDifferentiation Studies embopress.org
KTC-1Papillary Thyroid CarcinomaGeneral Retinoid Effects oup.com

Primary cell cultures, while less common in the direct study of this compound, are instrumental in broader retinoid research. For instance, primary mantle cell lymphoma cells have been used to investigate the growth-inhibiting properties of 9-cis retinoic acid. stemcell.com

Genetically Modified Cell Lines for Receptor Deconvolution and Pathway Analysis

To dissect the specific molecular pathways through which retinoids exert their effects, researchers utilize genetically modified cell lines. These systems are particularly important for understanding the roles of the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are the primary mediators of retinoid signaling. indigobiosciences.comindigobiosciences.com

A common technique involves the use of reporter gene assays. In these systems, cells are transfected with a plasmid containing a reporter gene (such as luciferase) under the control of a retinoic acid response element (RARE). oup.comresearchgate.net The activity of the reporter gene then serves as a readout for the activation of RAR/RXR heterodimers by a given retinoid. Cell lines like HeLa and HEK-293S are frequently used for these assays. oup.comresearchgate.net For example, HeLa cells have been co-transfected with a retinoid-inducible reporter gene and expression vectors for RARβ, RARγ, and RXRα to study transcriptional activation. oup.com

Overexpression of specific proteins can also reveal their role in retinoid signaling. For instance, overexpressing the enzyme CYP26A1 (P450RA) in cultured cells renders them less sensitive to all-trans-retinoic acid, indicating that this enzyme is involved in its degradation. embopress.orgnih.govresearchgate.net Similarly, studies involving the overexpression of proliferating cell nuclear antigen (PCNA) in HeLa cells have shown that PCNA can affect the transcriptional activation by RARα. oup.com

Conversely, knockdown of specific genes using techniques like siRNA can elucidate their function. In HeLa and MCF7 cells, knockdown of PCNA has been shown to increase the responsiveness to all-trans-retinoic acid. oup.com These genetically modified cell models are indispensable for deconvoluting the complex signaling networks governed by retinoids and their metabolites.

Cell LineGenetic ModificationPurpose of StudyKey Finding
HeLaTransfection with RARE-luciferase reporter and RAR/RXR expression vectorsTo measure retinoid-induced transcriptional activationAllows quantification of receptor activation by different retinoids. oup.com
293TOverexpression of CYP26A1 (P450RA)To study retinoid metabolismCYP26A1 metabolizes all-trans RA to 5,8-epoxy all-trans RA. embopress.orgnih.gov
P19Overexpression of CYP26A1 (P450RA)To assess impact on RA sensitivityOverexpression leads to hyposensitivity to all-trans RA. embopress.org
HeLaOverexpression of PCNATo investigate interaction with RARαPCNA level affects transcriptional activation by RARα. oup.com
HeLa, MCF7siRNA-mediated knockdown of PCNATo study the role of PCNA in RA responsivenessPCNA knockdown increases sensitivity to all-trans RA. oup.com

Organoid and 3D Culture Systems for Complex Biological Interactions

While specific studies on this compound using organoid and 3D culture systems are not extensively documented, these advanced models are increasingly being used in broader retinoid research, offering insights into more complex biological interactions. Retinal organoids derived from human pluripotent stem cells (hPSCs), for example, provide a three-dimensional tissue-like structure that mimics the developing retina. nih.govnih.gov

These models are valuable for studying cellular differentiation and the effects of retinoids in a context that more closely resembles in vivo conditions. For instance, studies have shown that the addition of 9-cis retinal to retinal organoid cultures can accelerate the differentiation of rod photoreceptors. nih.govbiorxiv.org This suggests that specific retinoid isomers can have distinct effects on developmental processes within a complex 3D environment.

Furthermore, embryonic mouse pancreas grown in collagen gel, a form of 3D culture, has been used to demonstrate that 9-cis retinoic acid can induce the formation of pancreatic ducts. stemcell.com These systems allow for the investigation of tissue morphogenesis and cell-cell interactions in response to retinoids, which is not possible in traditional 2D cell culture.

In Vivo Non-Human Animal Models

Wild-Type and Genetically Engineered Animal Models (e.g., knockout, transgenic) for Developmental and Physiological Studies

Animal models, particularly mice, are fundamental for understanding the physiological and developmental roles of retinoids and their metabolic pathways in a whole-organism context. Studies in wild-type mice have been crucial for identifying the expression patterns and functions of enzymes involved in retinoid metabolism. For example, the cytochrome P450 enzyme CYP26A1, which metabolizes retinoic acid, is expressed in a stage- and region-specific manner during mouse development, particularly in the posterior neural plate and neural crest cells. nih.gov This localized expression suggests a role in establishing gradients of active retinoic acid within the embryo. nih.govnih.gov

Genetically engineered mouse models, such as knockout and transgenic mice, have provided deeper insights into the specific functions of retinoid signaling components. Mice with a knockout of the RARγ gene exhibit early postnatal lethality and homeotic transformations of certain vertebrae. cambridge.org Inactivation of the RXRα gene is embryonically lethal, with knockout mice showing hypoplastic development of the heart's ventricular chamber and eye defects, phenotypes also seen in vitamin A deficiency models. nih.gov

Furthermore, RXRα knockout embryos are resistant to the teratogenic effects of vitamin A on limb development, implicating this receptor in the response to excess retinoids. nih.gov Xenograft models, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude mice), are also used to evaluate the in vivo effects of retinoids on tumor growth. nih.gov For instance, SH-SY5Y neuroblastoma cells have been implanted subcutaneously in nude mice to study the effects of retinoids on tumor development. nih.gov

Animal ModelTypeResearch FocusKey Findings
Wild-type Mouse EmbryosWild-TypeExpression of retinoid metabolizing enzymesCYP26A1 is expressed in specific regions during development, suggesting a role in creating RA gradients. nih.gov
RARγ Knockout MiceKnockoutRole of RARγ in developmentKnockout leads to postnatal lethality and vertebral abnormalities. cambridge.org
RXRα Knockout MiceKnockoutRole of RXRα in developmentKnockout is embryonically lethal, causing heart and eye defects. nih.gov
Athymic Nude Mice with SH-SY5Y XenograftsXenograftIn vivo effects of retinoids on neuroblastomaUsed to study tumor growth in response to retinoid treatment. nih.gov

Pharmacokinetic and Pharmacodynamic Studies in Animal Models (excluding human dosage)

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in non-human animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of retinoids, as well as their biological effects over time. The rhesus monkey is considered a highly predictive model for human pharmacokinetics. popline.orgnih.gov

Studies in rhesus monkeys have been conducted to characterize the pharmacokinetics of 9-cis-retinoic acid following intravenous administration. These studies revealed a first-order elimination process with a relatively short half-life. popline.orgnih.gov Importantly, these studies also suggested that, unlike all-trans-retinoic acid, the elimination of 9-cis-retinoic acid does not appear to be saturable, and repeated administration is not expected to lead to declines in plasma concentrations. popline.orgnih.gov

In mice, pharmacokinetic studies have been performed to understand the clearance of all-trans-retinoic acid. Following intragastric administration to female B6D2F1 mice, all-trans-retinoic acid was detected in the plasma within 30 minutes, with an estimated half-life of 0.5 hours. who.int Pharmacokinetic studies in cynomolgus monkeys have also been conducted, showing changes in maximum plasma concentrations of all-trans-retinoic acid after repeated dosing. who.int

Pharmacodynamic studies in animal models often investigate the downstream effects of retinoid administration. For example, a single oral dose of 9-cis-retinoic acid in nude mice was shown to decrease plasma concentrations of all-trans-retinol. who.int These studies are crucial for understanding the in vivo metabolic pathways and the physiological consequences of retinoid administration.

Animal ModelCompound StudiedKey Pharmacokinetic/Pharmacodynamic Findings
Rhesus Monkey9-cis-Retinoic AcidFirst-order elimination, mean half-life of 31 minutes, non-saturable elimination. popline.orgnih.gov
B6D2F1 Miceall-trans-Retinoic AcidEstimated half-life of 0.5 hours after intragastric administration. who.int
Cynomolgus Monkeyall-trans-Retinoic AcidMaximum plasma concentrations decreased after 10 days of dosing. who.int
Nude Mice9-cis-Retinoic AcidA single oral dose decreased plasma concentrations of all-trans-retinol. who.int

Analytical and Omics Technologies for Compound Characterization and Biological Impact Assessment

Chromatin Immunoprecipitation (ChIP) and ATAC-seq for Epigenetic Analysis

The biological activity of retinoids is mediated through their interaction with nuclear receptors, which in turn regulate gene expression by binding to specific DNA sequences and modifying chromatin structure. Chromatin Immunoprecipitation (ChIP) and Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) are key techniques for studying these epigenetic mechanisms. abcam.comnih.gov

ChIP allows researchers to identify the specific genomic regions where a protein of interest, such as a retinoic acid receptor, is bound. abcam.com The process involves cross-linking proteins to DNA, fragmenting the chromatin, and then using an antibody to immunoprecipitate the target protein along with its bound DNA. nih.gov The associated DNA is then sequenced to map the binding sites across the genome. abcam.com This technique is invaluable for identifying the direct target genes of nuclear receptors and understanding how they regulate transcription. abcam.com

ATAC-seq provides a genome-wide map of chromatin accessibility, revealing regions of open chromatin that are more accessible to transcription factors and the transcriptional machinery. cd-genomics.comactivemotif.com The method uses a hyperactive transposase to simultaneously fragment DNA and insert sequencing adapters into accessible regions. activemotif.com By comparing ATAC-seq profiles between different conditions, researchers can identify changes in chromatin structure that correlate with changes in gene expression. cd-genomics.com When combined with ChIP-seq data, ATAC-seq can provide a more complete picture of the epigenetic landscape and how it is modulated by compounds like this compound. nih.gov

Receptor Binding Assays and Ligand-Binding Domain Structural Analysis (e.g., X-ray Crystallography, NMR)

Understanding how this compound interacts with its target receptors is fundamental to elucidating its mechanism of action. Receptor binding assays and structural analysis techniques provide critical insights into these interactions.

Receptor binding assays are used to determine the affinity of a ligand for its receptor. These assays can be used to assess whether this compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs). It is known that the parent compound, 9-cis-retinoic acid, can activate both RARs and RXRs. nih.govnih.gov The presence of the 5,8-epoxy group may influence the binding affinity and receptor specificity.

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for determining the three-dimensional structure of the ligand-binding domain of a receptor in complex with its ligand. X-ray crystallography of a secreted epididymal retinoic acid-binding protein revealed that the bound all-trans-retinoic acid adopts a bent conformation that mimics the structure of the 9-cis isomer, suggesting a mechanism for how a single binding site can accommodate both isomers. nih.gov Such structural information is crucial for understanding the molecular basis of ligand recognition and receptor activation. These techniques can reveal the specific amino acid residues involved in the interaction and how the ligand induces conformational changes in the receptor that lead to downstream signaling events.

Proteomics for Protein Interaction Networks and Post-Translational Modifications

The biological effects of this compound are not limited to the regulation of gene expression. This compound can also influence protein interaction networks and induce post-translational modifications (PTMs), which are crucial for regulating protein function. plos.orgthermofisher.com Proteomics, the large-scale study of proteins, provides the tools to investigate these effects. nih.gov

Mass spectrometry-based proteomics can be used to identify and quantify changes in the proteome in response to treatment with this compound. nih.gov This can reveal changes in the abundance of specific proteins, as well as alterations in protein-protein interactions. plos.org PTMs, such as phosphorylation, acetylation, and ubiquitination, play a critical role in cellular signaling and can be modulated by retinoids. thermofisher.com Proteomic approaches can identify which proteins are post-translationally modified and how these modifications change upon treatment, providing insights into the signaling pathways that are activated or inhibited. nih.govnih.gov By integrating proteomics data with genomics and epigenomics data, a more comprehensive understanding of the cellular response to this compound can be achieved.

Future Research Directions and Unanswered Questions Regarding 5,8 Epoxy 9 Cis Retinoic Acid

Elucidation of Additional, Uncharted Biological Functions

The known biological activities of 5,8-Epoxy-9-cis-Retinoic Acid primarily revolve around its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs), influencing gene expression related to cellular differentiation and proliferation. vulcanchem.comsmolecule.com However, the full spectrum of its biological functions is likely much broader and warrants further exploration.

Future research should focus on identifying novel biological roles beyond its established functions. Given that retinoic acid is essential for a wide array of biological processes including embryonic development, immunity, and tissue homeostasis, it is plausible that 5,8-Epoxy-9-cis-Retinoic Acid plays a role in these areas as well. vulcanchem.comnih.govsemanticscholar.org Investigating its effects on processes like apoptosis and angiogenesis, as suggested by in vitro studies on similar epoxy-retinoid compounds, could reveal new therapeutic avenues. smolecule.com Furthermore, its potential applications in dermatology, based on its ability to modulate skin cell behavior, is another promising area for future studies. smolecule.com

Detailed Structural and Mechanistic Insights into Unique Receptor Binding Modes

5,8-Epoxy-9-cis-Retinoic Acid, like other retinoids, exerts its effects by binding to nuclear receptors. vulcanchem.com However, the presence of the 5,8-epoxy group and the cis configuration at the 9th carbon likely confer unique binding characteristics compared to its parent compounds. smolecule.com While it is known to bind to both RARs and RXRs, the precise structural and mechanistic details of these interactions are not fully understood. vulcanchem.comsmolecule.com

Future research should employ advanced structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, to obtain high-resolution structures of 5,8-Epoxy-9-cis-Retinoic Acid in complex with RAR and RXR subtypes. This would provide detailed insights into the specific amino acid residues involved in binding and how the epoxy group influences receptor conformation and subsequent transcriptional activation. Understanding these unique binding modes is crucial for explaining its potentially distinct biological activities. smolecule.com

Identification and Characterization of Novel Upstream Regulatory Mechanisms of Epoxidation

The formation of 5,8-Epoxy-9-cis-Retinoic Acid involves the epoxidation of a retinoic acid precursor. vulcanchem.com While cytochrome P450 enzymes are known to be involved in the metabolism of retinoic acid to various hydroxylated and epoxidized derivatives, the specific enzymes and regulatory pathways controlling the 5,8-epoxidation of 9-cis-retinoic acid are not well-defined. nih.govnih.gov It has been suggested that 5,8-epoxy retinoic acid can be derived from the 5,6-epoxide form under acidic conditions, which can be formed through peroxyl radical-dependent mechanisms. nih.govacs.org

A critical area for future research is the identification and characterization of the specific enzymes responsible for this epoxidation reaction in vivo. Investigating the role of different cytochrome P450 isoforms and other potential enzyme systems will be key. nih.gov Furthermore, elucidating the upstream signaling pathways that regulate the expression and activity of these enzymes will provide a more complete picture of how the levels of 5,8-Epoxy-9-cis-Retinoic Acid are controlled within the cell.

Interplay with Other Signaling Pathways and Cross-Talk within Biological Networks

Retinoid signaling does not occur in isolation; it is intricately connected with a multitude of other cellular signaling pathways. mdpi.com The interaction of retinoic acid with pathways involving growth factors and other nuclear receptors is well-documented. mdpi.comevitachem.com However, the specific cross-talk between 5,8-Epoxy-9-cis-Retinoic Acid and other signaling networks remains largely unexplored.

Future investigations should aim to map the interactions of the 5,8-Epoxy-9-cis-Retinoic Acid signaling axis with other key cellular pathways. For instance, exploring its interplay with the Jak/Stat pathway, which has been shown to interact with RARs, could reveal novel regulatory mechanisms in processes like hematopoiesis. mdpi.com Understanding how this specific retinoid metabolite integrates into the broader landscape of cellular signaling will be essential for a comprehensive understanding of its physiological and pathological roles.

Development of Advanced Research Probes and Pharmacological Tools for Mechanistic Studies

To dissect the precise functions of 5,8-Epoxy-9-cis-Retinoic Acid, the development of highly specific research tools is imperative. Currently, studies often rely on the compound itself, which may have off-target effects or be metabolized into other active forms. The development of selective agonists, antagonists, and high-affinity probes would greatly facilitate mechanistic studies. acs.org

Future efforts should focus on the rational design and synthesis of such pharmacological tools. For example, creating photoaffinity probes based on the structure of 5,8-Epoxy-9-cis-Retinoic Acid could help identify its direct binding partners within the cell, including both nuclear and potentially non-nuclear receptors. nih.gov The development of selective modulators would also be invaluable for probing its specific functions in different biological contexts and for validating it as a potential therapeutic target. acs.org

Q & A

Q. What are the recommended methods for synthesizing 5,8-Epoxy-9-cis Retinoic Acid in laboratory settings?

Synthesis typically involves stereoselective epoxidation of 9-cis retinoic acid derivatives. Key steps include:

  • Epoxidation : Use peroxides (e.g., mCPBA) under controlled conditions to introduce the 5,8-epoxide group while preserving the 9-cis configuration .
  • Purification : Employ reverse-phase HPLC with UV detection (λ = 340–360 nm) to isolate the desired diastereomers .
  • Validation : Confirm stereochemistry via NMR (¹H and ¹³C) and compare retention times with known standards .

Q. How should this compound be handled and stored to ensure stability?

  • Storage : Store at -86°C in amber vials under inert gas (e.g., argon) to prevent oxidation and photodegradation .
  • Handling : Use gloveboxes or fume hoods with low-intensity lighting. Dissolve in ethanol or DMSO (≤0.5 mg/mL) immediately before use to avoid hydrolysis .
  • Safety : Wear nitrile gloves and safety goggles due to reproductive toxicity (Category 1B) and skin/eye irritation risks .

Q. What analytical techniques are most effective for confirming the structural integrity of this compound?

  • Chromatography : Use HPLC with C18 columns (methanol/water gradient) to resolve diastereomers and assess purity (>98%) .
  • Spectroscopy : Confirm double-bond geometry via ¹H NMR (coupling constants: J = 11–15 Hz for cis/trans isomers) and UV-Vis (λ_max ≈ 350 nm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 316.2038 for C₂₀H₂₈O₃) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its binding affinity to nuclear receptors like RAR and RXR?

  • Receptor Selectivity : The 9-cis configuration enables binding to RXR heterodimers, while the 5,8-epoxide group may sterically hinder interactions with RAR isoforms .
  • Assay Design : Use competitive ligand-binding assays with ³H-labeled 9-cis retinoic acid and recombinant RXRα/RARγ proteins to quantify dissociation constants (K_d) .
  • Transcriptional Activity : Measure luciferase reporter activity in HEK293 cells transfected with RXR-responsive promoters (e.g., DR1 elements) .

Q. What experimental strategies can address discrepancies in reported bioactivity data of this compound across different studies?

  • Standardization : Use identical solvent systems (e.g., ethanol/DMSO ratios) and cell lines (e.g., HL-60 for differentiation assays) to minimize variability .
  • Dose-Response Curves : Perform 6-point serial dilutions (1 nM–10 µM) with triplicate replicates to assess EC₅₀ consistency .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with Tukey post-hoc tests) to reconcile conflicting data from public databases like Reaxys .

Q. How can researchers optimize in vitro assays to evaluate the epigenetic effects of this compound?

  • Cell Models : Use primary keratinocytes or induced pluripotent stem cells (iPSCs) for chromatin immunoprecipitation (ChIP) assays targeting histone acetylation marks (H3K27ac) .
  • Gene Expression : Pair RNA-seq with qPCR validation (e.g., CYP26A1 as a retinoic acid-responsive gene) to map transcriptional changes .
  • Epigenetic Inhibitors : Co-treat with histone deacetylase inhibitors (e.g., trichostatin A) to isolate RA-dependent chromatin remodeling .

Methodological Notes

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
  • Ethical Compliance : Adhere to institutional biosafety protocols (e.g., IACUC approval for animal studies) and dispose of waste via certified chemical contractors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.